4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid
Description
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is a benzoic acid derivative featuring:
- A primary amino group (-NH₂) at the 4-position.
- A tetrahydropyran-4-yl (oxan-4-yl) methoxy group at the 3-position.
Properties
IUPAC Name |
4-amino-3-(oxan-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c14-11-2-1-10(13(15)16)7-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOFMZMXOTVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Methoxylation: The oxane ring is then methoxylated using methanol in the presence of a strong acid catalyst.
Amination: Introduction of the amino group at the 4-position can be done via nitration followed by reduction or direct amination using suitable amines and catalysts.
Benzoic acid formation:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can yield corresponding amines or amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Formation of alcohols or phenols.
Scientific Research Applications
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The oxane ring provides structural stability and rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzoic Acid Derivatives
Key Observations :
- Substituent bulk : The oxan-4-yl group introduces steric bulk and hydrogen-bonding capacity compared to smaller groups like methoxy or hydroxymethyl.
- Lipophilicity: Palmitoylamino substituents (long alkyl chains) increase lipophilicity, whereas oxan-4-yl methoxy balances hydrophilicity and lipophilicity due to its ether oxygen .
- Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) enhance metabolic stability but may reduce solubility.
Antinociceptive Activity (Table 3)
However, its efficacy depends on receptor binding affinity, which remains unstudied.
Physicochemical and Toxicological Properties
Solubility and Stability
- Oxan-4-yl methoxy : Enhances water solubility compared to purely aliphatic chains (e.g., palmitoyl) due to ether oxygen .
- Methoxy vs. hydroxyl : Methoxy groups reduce toxicity compared to ortho-hydroxyl-substituted benzoic acids, which exhibit higher toxicity (e.g., 2,4,6-trihydroxybenzoic acid, EC₅₀ = 10 mmol/L vs. parent EC₅₀ = 7.0 mmol/L) .
Biological Activity
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- IUPAC Name : 4-Amino-3-(4-methoxyoxan-4-yl)benzoic acid
This compound features an amino group and a methoxy group attached to a benzoic acid core, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or protein synthesis.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes. Studies have highlighted the importance of acetylcholinesterase (AChE) inhibition in treating conditions like Alzheimer's disease . Compounds with similar structures have demonstrated strong inhibitory effects on urease, which is crucial in managing urinary tract infections and kidney stones .
Antitumor Activity
The potential antitumor activity of this compound is supported by findings from studies on quinonoid compounds, which have shown cytotoxic effects against cancer cell lines . The ability to induce apoptosis in cancer cells through oxidative stress mechanisms is a promising area for further research.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized compounds similar to this compound against Escherichia coli and Staphylococcus aureus, showing effective inhibition at varying concentrations.
- Inhibition of AChE : Another case study focused on the inhibition of AChE, where compounds structurally related to this compound exhibited IC50 values comparable to established inhibitors, indicating potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's ability to interact with target proteins such as AChE and bacterial enzymes is crucial for its inhibitory effects.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
- Structural Modifications : Variations in the oxan group may influence the compound's solubility and bioavailability, affecting its pharmacokinetic properties.
Table 1: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
